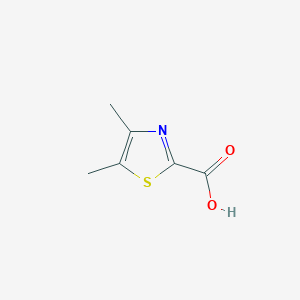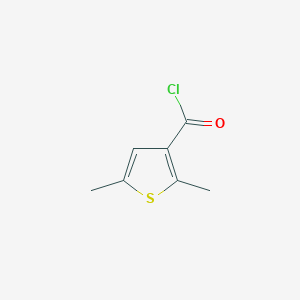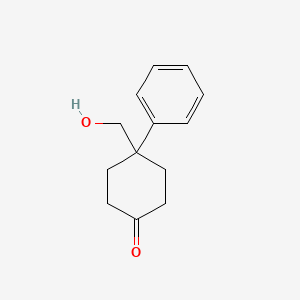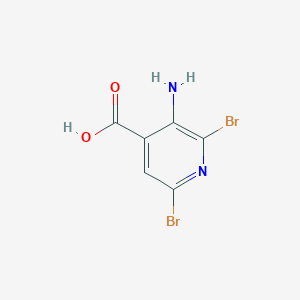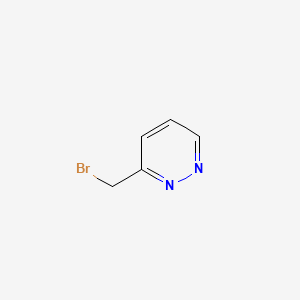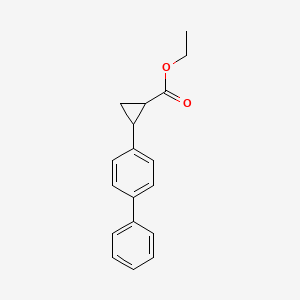
Ethyl 2-bromo-4-methylbenzoate
Descripción general
Descripción
Ethyl 2-bromo-4-methylbenzoate is a chemical compound that is part of a broader class of organic compounds known as benzoates. These are esters of benzoic acid containing an ethyl group attached to the acyl moiety. The specific structure of ethyl 2-bromo-4-methylbenzoate includes a bromine atom and a methyl group on the benzene ring, which can influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of compounds related to ethyl 2-bromo-4-methylbenzoate often involves multi-step reactions that introduce various functional groups to the benzene ring. For instance, the synthesis of ethyl 4-[(4'-substituted phenylsulfonyl)methyl]-3-nitrobenzoates involves a series of reactions including sulfonation and nitration, as indicated by the spectral studies . Similarly, the preparation of ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate demonstrates the complexity of synthesizing such compounds, involving a cascade reaction and desulfonative dehydrogenation . These methods highlight the intricate processes required to synthesize substituted benzoates.
Molecular Structure Analysis
The molecular structure of compounds similar to ethyl 2-bromo-4-methylbenzoate is often confirmed using various spectroscopic techniques. For example, the structure of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was determined using FTIR, NMR, and X-ray diffraction methods . These techniques provide detailed information about the molecular geometry, bond lengths, bond angles, and the presence of functional groups, which are crucial for understanding the chemical behavior of these molecules.
Chemical Reactions Analysis
Compounds like ethyl 2-bromo-4-methylbenzoate can undergo a variety of chemical reactions. The carbon-sulfur bond fission in the presence of sodium hydroxide solution is one such reaction that has been discussed for related compounds . Additionally, the Knoevenagel condensation reaction is another example where ethyl 2-(4-methylbenzylidene)-3-oxobutanoate was synthesized, demonstrating the reactivity of the carbonyl group in such molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 2-bromo-4-methylbenzoate and related compounds are influenced by their molecular structure. The presence of substituents like bromine and methyl groups can affect properties such as solubility, melting point, and reactivity. For instance, the crystal and molecular structure analysis of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate provides insights into its solid-state properties and potential intermolecular interactions . Theoretical calculations using density functional theory (DFT) can also predict various properties and reactivity patterns, as seen in the study of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate .
Aplicaciones Científicas De Investigación
Summary of the Application
This research involves the production of lipase from the fungus Penicillium polonicum through solid-state fermentation, utilizing agro-industrial waste as substrate . The lipase produced was employed as an enzymatic catalyst in studies involving the synthesis of ethyl oleate ester .
Methods of Application or Experimental Procedures
The filamentous fungus P. polonicum, along with sunflower seed cake (SSC) and rice husk (RH), served as substrate and support, respectively, for solid-state fermentation (SSF) . The optimal conditions were found to be 55% moisture, 25/75% SSC/RH, and at 27 °C during 96 h of fermentation .
Results or Outcomes
The obtained results revealed a catalytic activity of 29.3 U g −1 under optimal conditions . The best experimental conditions for the enzymatic synthesis of ethyl oleate ester were determined to be an alcohol/acid molar ratio of 6:1, a temperature of 37 °C, and an enzymatic activity of 60 U . This resulted in 100% conversion into ester within 5 h of reaction time .
2. Electrochemical Bromofunctionalization of Alkenes
Summary of the Application
This research investigates the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor . Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers and cyclized products in good to excellent yields .
Methods of Application or Experimental Procedures
The optimal concentration of hydrobromic acid was identified at 180 mM . The flow rate was varied between 0.4 mL min−1 and 0.6 mL min−1 .
Results or Outcomes
Increasing the flow rate to 0.4 mL min−1 or 0.6 mL min−1 resulted in decreased yields of 75% and 70%, respectively .
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 2-bromo-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-3-13-10(12)8-5-4-7(2)6-9(8)11/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEYHLPWGQVMQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617971 | |
| Record name | Ethyl 2-bromo-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-4-methylbenzoate | |
CAS RN |
155694-82-9 | |
| Record name | Ethyl 2-bromo-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



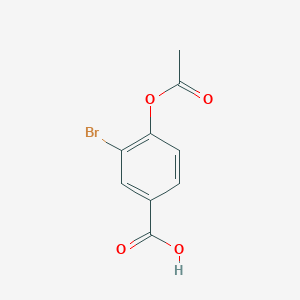
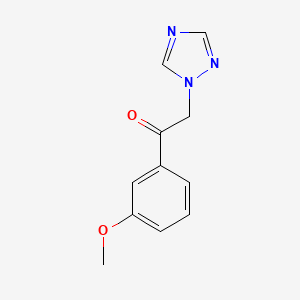
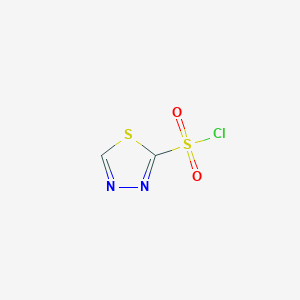
![N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1321592.png)
